molecular formula C13H13N5S B1192488 CDMG2

CDMG2

Cat. No.: B1192488
M. Wt: 271.342
InChI Key: ZDXQYHKQUKKIPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDMG2 (Cardiomogen2) is a novel small-molecule Wnt inhibitor identified through zebrafish embryo-based screens and cardiomyogenesis assays . This compound specifically targets β-catenin, reducing Tcf/Lef-mediated transcription in cultured cells, thereby modulating Wnt signaling pathways critical for cardiac development . Its discovery represents a significant advancement in proregenerative medicine, with implications for treating cardiovascular diseases.

Properties

Molecular Formula

C13H13N5S

Molecular Weight

271.342

IUPAC Name

6-Cyclopentyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H13N5S/c1-2-4-10(3-1)12-17-18-11(15-16-13(18)19-12)9-5-7-14-8-6-9/h5-8,10H,1-4H2

InChI Key

ZDXQYHKQUKKIPJ-UHFFFAOYSA-N

SMILES

C12=NN=C(C3=CC=NC=C3)N1N=C(C4CCCC4)S2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CDMG2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with CDMG1

CDMG2 is structurally related to CDMG1 (Cardiomogen1), both identified in the same screening study . Key comparative insights include:

Parameter CDMG1 This compound
Primary Target β-catenin (Wnt pathway) β-catenin (Wnt pathway)
Mechanism Reduces Tcf/Lef transcription Reduces Tcf/Lef transcription
Biological Effect Promotes cardiac progenitor expansion Enhanced myocardial hyperplasia
Discovery Context Zebrafish embryo screens Zebrafish embryo screens

Both compounds demonstrate efficacy in promoting cardiac differentiation, but this compound exhibits a marginally superior capacity for myocardial hyperplasia, as inferred from its prioritization in follow-up studies .

Comparison with Other Wnt Inhibitors

Unique advantages of this compound include:

  • Specificity : Unlike broader Wnt pathway inhibitors, this compound selectively modulates cardiac progenitor cells without reported off-target effects in zebrafish models .

Notes and Contextual Clarifications

Terminology Conflicts: The term "this compound" appears in unrelated contexts: In Staphylococcus aureus research, this compound refers to a chemically defined growth medium (CDM.v2 + glucose) . In engineering and finance, "this compound" denotes damage variables or cost parameters . This article focuses exclusively on the pharmacological compound this compound (Cardiomogen2) .

Research Limitations : Current data on this compound are primarily derived from zebrafish models. Further studies are needed to validate its efficacy and safety in mammalian systems and clinical trials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.